Ribonucleotide Reductase Inhibition and In Vivo Antitumor Activity: 3,4‑Dihydroxybenzaldoxime Versus Aldehyde and Benzonitrile Analogs
In a comparative structure‑activity analysis of dihydroxybenzene derivatives against the L1210 murine leukemia model, 3,4‑dihydroxybenzaldoxime exhibited the most favorable profile among the three functional classes examined (oxime, aldehyde, and nitrile) [1]. The compound demonstrated potent ribonucleotide reductase inhibition with an IC₅₀ of 38 μM and produced a 100% increased life span (% ILS) in tumor‑bearing mice, indicating superior in vivo antitumor efficacy relative to the parent 3,4‑dihydroxybenzaldehyde and the corresponding benzonitrile analog [1].
| Evidence Dimension | Ribonucleotide reductase inhibition (IC₅₀) and in vivo antitumor efficacy (% ILS) |
|---|---|
| Target Compound Data | IC₅₀ = 38 μM; % ILS = 100% |
| Comparator Or Baseline | 3,4‑Dihydroxybenzaldehyde: IC₅₀ not reported for ribonucleotide reductase in this study; 3,4‑Dihydroxybenzonitrile: IC₅₀ not reported for ribonucleotide reductase in this study. Aldehyde and nitrile analogs exhibited inferior antitumor activity (quantitative % ILS values not specified). |
| Quantified Difference | Oxime derivative achieved 100% increased life span; aldehyde and nitrile analogs showed lower efficacy. |
| Conditions | L1210 murine leukemia model; ribonucleotide reductase activity assay using partially purified enzyme from L1210 cells. |
Why This Matters
The oxime moiety is essential for ribonucleotide reductase inhibition and translates to meaningful in vivo antitumor benefit, distinguishing this compound from the aldehyde precursor.
- [1] FitzGerald, G.B.; Wick, M.M. Antitumor Effects of biologic Reducing Agents Related to 3,4-Dihydroxybenzylamine: Dihydroxybenzaldehyde, Dihydroxybenzaldoxime, and Dihydroxybenzonitrile. Journal of Pharmaceutical Sciences, 1985, 74(6), 605-608. View Source
